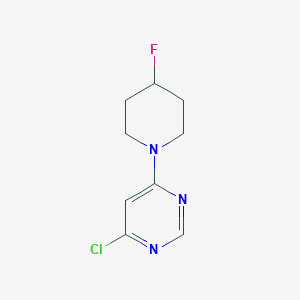

4-Chlor-6-(4-Fluorpiperidin-1-yl)pyrimidin

Übersicht

Beschreibung

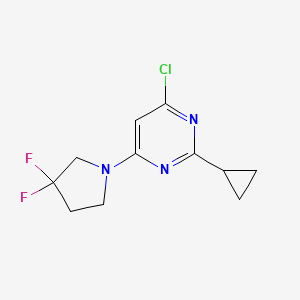

“4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H11ClFN3 and a molecular weight of 215.65 g/mol. It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a fluoropiperidinyl group attached to the pyrimidine ring .Wissenschaftliche Forschungsanwendungen

1. Regioselektive Synthese neuer Pyrimidinderivate Die Verbindung kann bei der regioselektiven Synthese neuer Pyrimidinderivate verwendet werden. Organolithium-Reagenzien können zur Herstellung von 2,4-Dichlor-6-phenylpyrimidin und 2-Chlor-4-(1’,3’-Dithian-2’-yl)pyrimidin verwendet werden. Es wurde gezeigt, dass der nukleophile Angriff auf Pyrimidine unter Verwendung von N-Methylpiperazin hochspezifisch ist und bevorzugt zur Bildung von C-4-substituierten Produkten führt .

Antibakterielle und antimikrobielle Aktivitäten

Pyrimidine sind häufige heterozyklische Verbindungen, die in vielen Naturprodukten sowie in synthetischen Arzneimitteln mit antibakteriellen und antimikrobiellen Aktivitäten vorkommen . Daher könnte 4-Chlor-6-(4-Fluorpiperidin-1-yl)pyrimidin möglicherweise bei der Entwicklung neuer antibakterieller und antimikrobieller Mittel eingesetzt werden.

3. Proteinkinaseinhibitoren zur Krebsbehandlung Pyrimidin und seine fusionierten Derivate haben eine vielversprechende Antikrebsaktivität gezeigt. Diese Pyrimidinderivate entfalten ihr Antikrebs-Potenzial durch verschiedene Wirkmechanismen; einer dieser Mechanismen ist die Hemmung von Proteinkinasen, die als essentielle Enzyme für die Kontrolle von Zellwachstum, Differenzierung, Migration und Stoffwechsel betrachtet werden .

Synthese von Bioisosteren mit Purinen

Fusionierte Pyrimidine werden als Bioisostere mit Purinen betrachtet. Viele Pyrimidin- und fusionierte Pyrimidinderivate zeigten eine vielversprechende Antikrebsaktivität . Daher könnte this compound möglicherweise bei der Synthese von Bioisosteren mit Purinen verwendet werden.

Entwicklung selektiver Tumormedikamente

Um die Nachteile der konventionellen Chemotherapie zu umgehen, wurde eine neue Strategie zur Krebsbehandlung entwickelt, die auf der Verwendung von selektiven Tumormedikamenten, sogenannten zielgerichteten Therapien, beruht, die bestimmte Rezeptoren und Signalwege hemmen, die das Wachstum von Tumorzellen stimulieren . This compound könnte möglicherweise bei der Entwicklung dieser selektiven Tumormedikamente verwendet werden.

Forschung und Entwicklung

Als chemische Verbindung kann this compound in verschiedenen Forschungs- und Entwicklungsprozessen im Bereich der medizinischen Chemie eingesetzt werden .

Wirkmechanismus

- The primary targets of this compound are protein kinases . These enzymes play essential roles in controlling cell growth, differentiation, migration, and metabolism .

- Upon administration, the compound interacts with protein kinases through a process called transmetalation . This involves the transfer of nucleophilic organic groups from boron to palladium, forming new Pd–C bonds .

- The affected pathways include those related to cell growth regulation, differentiation, and metabolism. By inhibiting protein kinases, the compound disrupts these signaling processes .

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrimidine derivatives are known to exhibit interactions with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cell proliferation, differentiation, and survival, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . For instance, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting its activity. Alternatively, it may interact with transcription factors, influencing the expression of target genes.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, pyrimidine derivatives can influence the activity of enzymes involved in nucleotide synthesis and degradation, affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites, impacting cellular function and health.

Subcellular Localization

The subcellular localization of 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis.

Eigenschaften

IUPAC Name |

4-chloro-6-(4-fluoropiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN3/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDXYSCMTMBXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

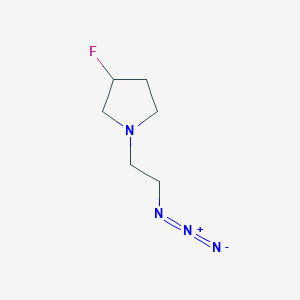

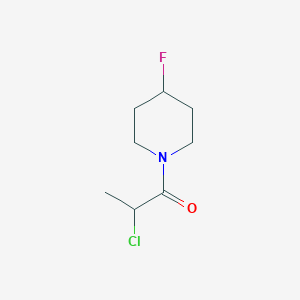

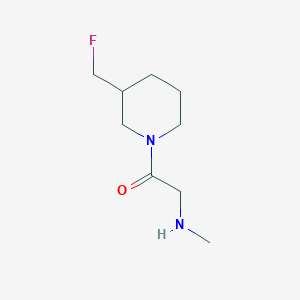

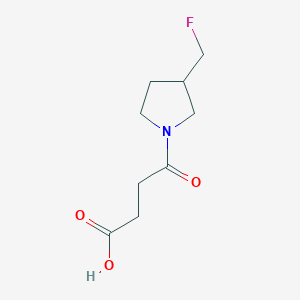

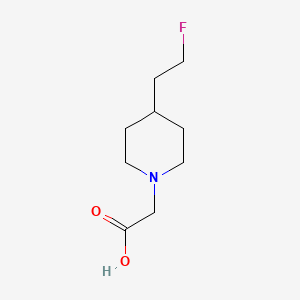

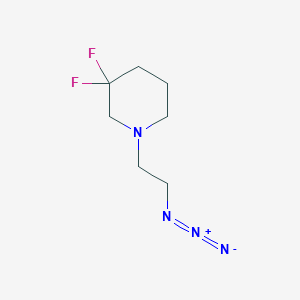

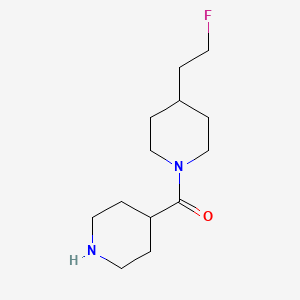

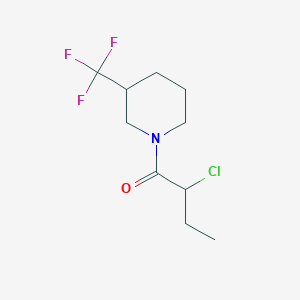

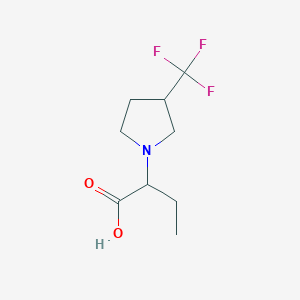

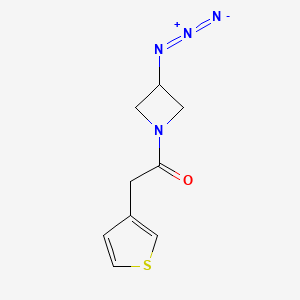

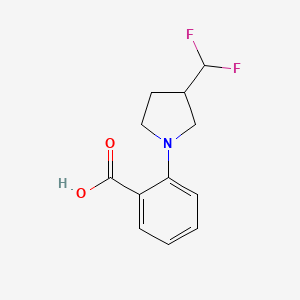

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.